N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that features a benzodioxole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Moiety: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the benzodioxole and piperazine moieties using appropriate linkers and reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and piperazine moiety may contribute to binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Eutylone: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one.
Methyl piperate: 2,4-Pentadienoic acid, 5-(1,3-benzodioxol-5-yl)-, methyl ester.
3,4-Methylenedioxycinnamylideneacetone: 3,5-Hexadien-2-one, 6-(1,3-benzodioxol-5-yl)-.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its specific combination of a benzodioxole ring and a piperazine moiety, which may confer distinct pharmacological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-29-18-5-3-17(4-6-18)26-12-10-25(11-13-26)9-8-23-21(27)22(28)24-16-2-7-19-20(14-16)31-15-30-19/h2-7,14H,8-13,15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVNCQRCXFJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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